Cas no 3211-90-3 (Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel-)
3211-90-3 structure
Product Name:Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel-
Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel-
- 2-Norbornanecarbonitrile,exo- (8CI)
- Bicyclo[2.2.1]heptane-2-carbonitrile, exo-
- exo-2-Cyanobicyclo[2.2.1]heptane
- exo-Bicyclo[2.2.1]heptane-2-carbonitrile
- UNII-57U33ASF4X
- 3211-90-3
- 2234-26-6
- EN300-131202
- SCHEMBL74890
- 57U33ASF4X
- Bicyclo(2.2.1)heptane-2-carbonitrile
- 2-Norbornanecarbonitrile
- Q4903816
- 2-cyanonorbornane
- endo-2-Cyanobicyclo(2.2.1)heptane
- GAHKEUUHTHVKEA-UHFFFAOYSA-N
- J-014649
- Bicyclo[2.2.1]heptane-2-carbonitrile
- FT-0622955
- AKOS009159496
- 2-Cyano-bicyclo[2,2,1]heptane
- Norbornane-2-carbonitrile
- 3211-87-8
- NSC 46412
- endo-Bicyclo[2.2.1]heptane-2-carbonitrile
- exo-Bicyclo(2.2.1)heptane-2-carbonitrile
- Z1079179250
- NS00048521
- DTXSID90870431
- J-800478
- EINECS 218-782-9
- Bicyclo[2.2.1]heptane-2-carbonitrile (Endo Major)
- endo-Bicyclo(2.2.1)heptane-2-carbonitrile
-
- Inchi: 1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
- InChI Key: GAHKEUUHTHVKEA-UHFFFAOYSA-N
- SMILES: N#CC1CC2CCC1C2
Computed Properties
- Exact Mass: 121.08923
- Monoisotopic Mass: 121.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 2
Experimental Properties
- PSA: 23.79
Bicyclo[2.2.1]heptane-2-carbonitrile,(1R,2R,4S)-rel- Related Literature
-
1. The synthesis of 2-cyclohexylideneperhydro-4,7-methanoindenes. Non-steroidal analogues of steroidal GABAA receptor modulatorsPeter M. Burden,Robin D. Allan,Trevor Hambley,Graham A. R. Johnston J. Chem. Soc. Perkin Trans. 1 1998 3163
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